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Introduction

Disulfoton is a systemic organophosphate insecticide and acaricide, formerly used to control
sucking insects on a variety of crops.[1] In biological systems and the environment, disulfoton
undergoes metabolic oxidation to form several metabolites, including disulfoton sulfoxide and
disulfoton sulfone.[2][3] These oxidative metabolites are often more potent inhibitors of
acetylcholinesterase (AChE) and more toxic than the parent compound.[4] Disulfoton sulfone
is recognized as a stable and persistent metabolite.[4] This technical guide provides a
comprehensive overview of the toxicological profile of disulfoton sulfone, focusing on its
mechanism of action, toxicokinetics, and various toxicity endpoints. The information is intended
for researchers, scientists, and professionals involved in toxicology and drug development.

Mechanism of Action: Cholinesterase Inhibition

Like its parent compound, the primary mechanism of toxicity for disulfoton sulfone is the
inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the
neurotransmitter acetylcholine (ACh) at cholinergic synapses.[2]

The process involves:

o Phosphorylation: Disulfoton sulfone, as an organophosphate, phosphorylates the serine
hydroxyl group at the active site of AChE.[2]
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e Enzyme Inactivation: This phosphorylation forms a stable, covalent bond that inactivates the
enzyme, preventing it from breaking down acetylcholine.[2][5]

» Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of
acetylcholine in the synaptic cleft.[2]

o Overstimulation of Receptors: The excess acetylcholine continuously stimulates muscarinic
and nicotinic receptors, leading to a state of cholinergic crisis. This manifests as a wide array
of symptoms, including excessive salivation, lacrimation, urination, defecation, muscle
tremors, convulsions, and ultimately, respiratory failure.[2][6]

Studies have shown that the oxidative metabolites of disulfoton, including the sulfone, are more
potent inhibitors of AChE than disulfoton itself.[4][7]
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Caption: Inhibition of Acetylcholinesterase by Disulfoton Sulfone.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

o Absorption: Disulfoton is readily and extensively absorbed through the gastrointestinal tract

following oral exposure.[8]
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« Distribution: After absorption, disulfoton and its metabolites are primarily distributed to the
liver, with lower levels found in the kidneys, blood, fat, skin, muscle, and brain.[8]

o Metabolism: The liver is the main site for the metabolic activation of disulfoton.[8] The
metabolism occurs via three primary pathways:

o Oxidation of the thioether sulfur to form disulfoton sulfoxide and subsequently disulfoton
sulfone.

o Oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (oxons), such
as demeton-S-sulfoxide and demeton-S-sulfone.

o Hydrolysis of the P-S-C linkage.[8] In rats, disulfoton sulfone was identified as a
metabolite in the liver, although it was not recovered 120 minutes after exposure,
suggesting it is further metabolized or distributed.[8]

o Excretion: The primary route of excretion for disulfoton and its metabolites is via the urine,
with smaller amounts eliminated in the feces and expired air.[3]
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Caption: Metabolic activation pathway of Disulfoton.

Toxicological Profile

While much of the available toxicological data pertains to the parent compound, disulfoton,
studies have indicated that the metabolites, including disulfoton sulfone, are often
responsible for the observed toxicity and can exhibit greater potency.[4]

Acute Toxicity

Disulfoton and its metabolites are highly toxic via oral, dermal, and inhalation routes.[1] An oral

toxicity study in rats directly comparing disulfoton to its metabolites found that disulfoton
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sulfone, disulfoton sulfoxide, demeton S-sulfoxide, and demeton S-sulfone all caused mortality
and signs of toxicity at lower doses than the parent compound.[4]

Table 1: Acute Oral LD50 Values for Disulfoton and its Metabolites in Rats

Compound Sex LD50 (mg/kg) Reference
Disulfoton Female 2.0 [9]

Male >2.0 [9]
Disulfoton Sulfone Female 1.24 [9]

Male >1.24 [9]
Disulfoton Sulfoxide Female 1.7 [9]

Male >1.7 [9]
Demeton-S Sulfone Female 1.10 [9]

| | Male | >1.10 |[9] |

Note: These data highlight the high acute toxicity of the metabolites, with female rats generally
showing greater sensitivity.

Subchronic and Chronic Toxicity

Long-term exposure studies on disulfoton provide insight into the potential effects of its
persistent metabolites like the sulfone. In 2-year feeding studies, disulfoton did not cause
hematological effects in rats, mice, or dogs.[4] However, effects on organ weights (spleen, liver,
kidney) were observed in rats, and cholinesterase inhibition was a consistent finding across
studies.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-
Level (LOAEL) from Chronic Oral Studies of Disulfoton

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b150065?utm_src=pdf-body
https://www.waterboards.ca.gov/water_issues/programs/tmdl/records/state_board/2017/ref4600.pdf
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v075pr19.htm
https://www.waterboards.ca.gov/water_issues/programs/tmdl/records/state_board/2017/ref4600.pdf
http://extoxnet.orst.edu/pips/disulfot.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Species Duration NOAEL LOAEL Endpoint Reference
. No
1 ppm (diet) L
significant
Rat 2 years (~0.05 - . . [9]
toxicologic
mgl/kg/day)
al effects
1 ppm (diet) No significant
Dog 2 years (~0.025 - toxicological 9]
mg/kg/day) effects
Red blood
) 3 weeks
Rat (Wistar) ) 0.02 mg/m3 0.5 mg/m3 cell AChE [10]
(Inhalation) o
inhibition

| Rat (Fischer-344) | 13 weeks (Inhalation) | 0.16 mg/m? | 1.4 mg/m?3 | Red blood cell & brain
AChE inhibition |[10] |

Genotoxicity

Disulfoton has demonstrated mutagenic potential in bacterial studies.[1] It is classified as a
mutagen in some bacterial test systems, indicating a potential for genotoxic effects.[1] This
suggests that its metabolites, including disulfoton sulfone, may also possess genotoxic
properties.

Carcinogenicity

There is no evidence to suggest that disulfoton is carcinogenic.[1] Long-term feeding studies in
rats and mice did not show a significant increase in tumor incidence.[4] Disulfoton has not been
classified for carcinogenic effects by the International Agency for Research on Cancer (IARC)
or the Department of Health and Human Services (DHHS).[4]

Reproductive and Developmental Toxicity

Studies on the parent compound, disulfoton, have indicated potential for reproductive and
developmental effects, typically at doses that also cause maternal toxicity. In a rat reproduction
study, a dose of 0.5 mg/kg/day resulted in reduced litter sizes and a lower pregnancy rate.[1]
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Developmental studies in rats noted incomplete bone development in fetuses at high doses,
which was considered a result of maternal toxicity.[1][6]

Experimental Protocols

The following are representative protocols for key toxicological assays based on OECD
guidelines.

Acute Oral Toxicity Study (Adapted from OECD 401)

e Objective: To determine the median lethal dose (LD50) of a test substance after a single oral
administration.

o Test System: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12
weeks old. Both sexes are used.

e Procedure:
o Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[11]
o Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[11]

o Dose Preparation: The test substance (disulfoton sulfone) is prepared in a suitable
vehicle (e.g., corn oil).

o Administration: The substance is administered in a single dose by oral gavage. At least
three dose levels are used, with one group per dose level (typically 5 animals per sex per
group). A control group receives the vehicle only.[11]

o Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, respiratory and circulatory systems, autonomic and CNS effects, and
behavior patterns) and body weight changes for at least 14 days.[11]

o Necropsy: All animals (those that die during the study and survivors at termination) are
subjected to a gross necropsy.[11]

o Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit
analysis).
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Bacterial Reverse Mutation (Ames) Test (Adapted from
OECD 471)

o Objective: To assess the mutagenic potential of a substance by its ability to induce reverse
mutations in amino acid-requiring strains of Salmonella typhimurium and/or Escherichia coli.
[12]

» Test System: Histidine-requiring (S. typhimurium) or tryptophan-requiring (E. coli) bacterial
strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA).[12][13]

e Procedure:

o Metabolic Activation: The test is performed both with and without a mammalian metabolic
activation system (S9 mix, a rat liver homogenate) to detect pro-mutagens.

o Dose Range Finding: A preliminary test is conducted to determine the appropriate
concentration range and to assess cytotoxicity.

o Plate Incorporation Method: a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight
bacterial culture, 0.1 mL of the test substance solution (at one of at least five
concentrations), and 0.5 mL of S9 mix or buffer.[14] b. The mixture is vortexed and poured
onto a minimal glucose agar plate (selective medium).[15]

o Controls: Negative (vehicle) and positive controls (known mutagens) are run concurrently.
[14]

o Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

o Scoring: The number of revertant colonies on each plate is counted. A substance is
considered mutagenic if it causes a dose-related increase in the number of revertant
colonies, typically at least a two-fold increase over the negative control.
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Caption: General workflow for the Bacterial Reverse Mutation (Ames) Test.

Chronic Toxicity Bioassay (Adapted from OECD 452)
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» Objective: To characterize the toxicological profile of a substance following prolonged and
repeated exposure over a major portion of the test species' lifespan.[16]

» Test System: Rodents, typically rats. At least 20 animals of each sex per group are used.[17]
e Procedure:

o Dose Groups: At least three dose levels of the test substance and a concurrent control
group are used.[16]

o Administration: The substance is administered daily, typically mixed in the diet, for a period
of 12-24 months.[16][17]

o In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight
and food consumption are measured weekly.

o Clinical Pathology: Blood and urine samples are collected at interim periods (e.g., 3, 6, 12
months) and at termination for hematology and clinical chemistry analysis.[18]

o Ophthalmology: Eye examinations are performed before the study and at termination.

o Termination and Pathology: At the end of the study, all surviving animals are euthanized. A
full gross necropsy is performed, and organs are weighed. A comprehensive set of tissues
from all animals is collected, preserved, and examined histopathologically.[18]

o Data Analysis: Data are analyzed for treatment-related effects on survival, clinical signs,
body weight, food consumption, clinical pathology, organ weights, and pathology findings.
A No-Observed-Adverse-Effect-Level (NOAEL) is determined.[17]

Summary and Conclusion

Disulfoton sulfone is a primary and highly toxic metabolite of the organophosphate insecticide
disulfoton. Its toxicity is driven by the potent and irreversible inhibition of acetylcholinesterase,
leading to a cholinergic crisis. Toxicokinetic studies show that disulfoton is rapidly metabolized
in the liver to the sulfone and other oxidative products, which are then excreted primarily in the

urine.[8]
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Quantitative data from acute toxicity studies in rats confirm that disulfoton sulfone is more
acutely toxic than its parent compound.[9] While specific long-term studies on the sulfone are
limited, chronic exposure to disulfoton consistently results in cholinesterase inhibition and
effects on organ weights.[1] Current evidence does not suggest that disulfoton or its
metabolites are carcinogenic, but positive results in bacterial assays indicate a potential for
genotoxicity.[1][4] This technical profile underscores the importance of considering the
metabolic activation of parent compounds when assessing toxicological risk, as metabolites like
disulfoton sulfone can be the primary drivers of toxicity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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